Cas no 501444-05-9 (Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-)
501444-05-9 structure
Product Name:Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-
CAS-nummer:501444-05-9
MF:C29H26N2O8S2
MW:594.655345439911
CID:365636
PubChem ID:2179833
Update Time:2025-04-19
Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]-
- 5-[[3-carboxy-4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]-2-[(4-methylphenyl)sulfonylamino]benzoic acid
- Probes1_000282
- Probes2_000228
- 3,3'-Methylenebis(6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid)
- Oprea1_223203
- SCHEMBL14087834
- DTXSID20366857
- CBChromo1_000156
- Probes1_000072
- CBDivE_006654
- Probes2_000242
- 501444-05-9
-
- Inchi: 1S/C29H26N2O8S2/c1-18-3-9-22(10-4-18)40(36,37)30-26-13-7-20(16-24(26)28(32)33)15-21-8-14-27(25(17-21)29(34)35)31-41(38,39)23-11-5-19(2)6-12-23/h3-14,16-17,30-31H,15H2,1-2H3,(H,32,33)(H,34,35)
- InChI-sleutel: OUSHWCDFFOETNY-UHFFFAOYSA-N
- LACHT: S(C1C=CC(C)=CC=1)(NC1C=CC(=CC=1C(=O)O)CC1C=CC(=C(C(=O)O)C=1)NS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 594.11318
- Monoisotopische massa: 594.11305814g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 41
- Aantal draaibare bindingen: 10
- Complexiteit: 1030
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 184Ų
Experimentele eigenschappen
- PSA: 166.94
Benzoic acid, 3,3'-methylenebis[6-[[(4-methylphenyl)sulfonyl]amino]- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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